molecular formula C6H16Cl2N2Si B12733249 N1-(3-(Dichloromethylsilyl)propyl)-1,2-ethanediamine CAS No. 827627-58-7

N1-(3-(Dichloromethylsilyl)propyl)-1,2-ethanediamine

Cat. No.: B12733249
CAS No.: 827627-58-7
M. Wt: 215.19 g/mol
InChI Key: FNFXIOAGNRCTON-UHFFFAOYSA-N
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Description

N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine is an organosilicon compound characterized by the presence of a dichloromethylsilyl group attached to a propyl chain, which is further linked to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine typically involves the reaction of dichloromethylsilane with 3-aminopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

    Reaction of Dichloromethylsilane with 3-Aminopropylamine:

Industrial Production Methods

Industrial production of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The dichloromethylsilyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new silicon-containing compounds.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous solutions are used under mild conditions (room temperature to slightly elevated temperatures).

    Condensation: Catalysts such as acids or bases can be used to promote the condensation of silanol groups.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.

    Hydrolysis Products: Silanols and hydrochloric acid.

    Condensation Products: Siloxanes, which are important in the formation of silicone-based materials.

Scientific Research Applications

N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of silicon-based materials, including silicones and siloxanes, which have applications in coatings, adhesives, and sealants.

    Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, particularly those containing silicon.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of specialty chemicals and as a coupling agent to improve the adhesion of organic materials to inorganic surfaces.

Mechanism of Action

The mechanism of action of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine involves its ability to form stable covalent bonds with various substrates. The dichloromethylsilyl group can react with nucleophiles, leading to the formation of new silicon-containing compounds. The ethane-1,2-diamine moiety provides additional functional groups that can participate in further chemical reactions, enhancing the compound’s versatility.

Molecular Targets and Pathways

    Silicon-Containing Compounds: The primary target of the compound’s reactivity is the formation of silicon-containing compounds through substitution and condensation reactions.

    Biological Molecules: In biomedical applications, the compound can form stable bonds with proteins, nucleic acids, and other biological molecules, facilitating its use in drug delivery and biomedical devices.

Comparison with Similar Compounds

N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine can be compared with other similar compounds, such as:

    N’-(3-(Trimethoxysilyl)propyl)ethane-1,2-diamine: This compound contains a trimethoxysilyl group instead of a dichloromethylsilyl group. The trimethoxysilyl group is more reactive towards hydrolysis and condensation reactions, making it more suitable for applications requiring rapid curing and strong adhesion.

    N’-(3-(Diethoxymethylsilyl)propyl)ethane-1,2-diamine: This compound has diethoxymethylsilyl groups, which provide a balance between reactivity and stability. It is often used in applications where controlled hydrolysis and condensation are required.

Uniqueness

The uniqueness of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine lies in its dichloromethylsilyl group, which offers a distinct reactivity profile compared to other silyl groups. This makes it particularly useful in applications where selective reactivity and stability are desired.

Similar Compounds

  • N’-(3-(Trimethoxysilyl)propyl)ethane-1,2-diamine
  • N’-(3-(Diethoxymethylsilyl)propyl)ethane-1,2-diamine
  • N’-(3-(Triethoxysilyl)propyl)ethane-1,2-diamine

Properties

CAS No.

827627-58-7

Molecular Formula

C6H16Cl2N2Si

Molecular Weight

215.19 g/mol

IUPAC Name

N'-[3-[dichloro(methyl)silyl]propyl]ethane-1,2-diamine

InChI

InChI=1S/C6H16Cl2N2Si/c1-11(7,8)6-2-4-10-5-3-9/h10H,2-6,9H2,1H3

InChI Key

FNFXIOAGNRCTON-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCCNCCN)(Cl)Cl

Origin of Product

United States

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